REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](O)=[O:12])=[N:9][CH:10]=1.[NH3:16]>C(O)C.Cl>[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([NH2:16])=[O:12])=[N:9][CH:10]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(CCC=1C=CC(=NC1)C(=O)O)CBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting solution
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated in reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting pale yellow oil
|
Type
|
CUSTOM
|
Details
|
evaporated in reduced pressure
|
Type
|
CUSTOM
|
Details
|
Resulting solid
|
Type
|
CUSTOM
|
Details
|
was crystallized from benzene
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCC=1C=CC(=NC1)C(=O)N)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |